N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide
Description
This compound belongs to the triazolothiazole sulfonamide class, characterized by a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core. Key structural features include:
- A 2-fluorophenyl group at position 2 of the triazolothiazole ring.
- An ethyl linker connecting the triazolothiazole core to a 2-methoxy-4,5-dimethylbenzenesulfonamide moiety.
- Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups on the benzene ring, which influence electronic and steric properties .
Friedel-Crafts reactions to generate sulfonylbenzene precursors.
Nucleophilic addition of hydrazides to isothiocyanates, forming hydrazinecarbothioamides.
Cyclization under basic conditions to yield triazolothiazoles .
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3S2/c1-13-10-18(29-3)19(11-14(13)2)31(27,28)23-9-8-15-12-30-21-24-20(25-26(15)21)16-6-4-5-7-17(16)22/h4-7,10-12,23H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYMEYDBIROFDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide” would likely involve multiple steps, including:
Formation of the triazolothiazole core: This could be achieved through a cyclization reaction involving a thioamide and a hydrazine derivative.
Introduction of the fluorophenyl group: This might be done via a nucleophilic aromatic substitution reaction.
Attachment of the sulfonamide group: This step could involve the reaction of a sulfonyl chloride with an amine.
Industrial Production Methods
Industrial production methods would need to be optimized for yield and purity, often involving:
Catalysts: To increase reaction rates.
Solvents: To dissolve reactants and control reaction conditions.
Purification techniques: Such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.
Reduction: Reduction reactions could target the sulfonamide group.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens or nucleophiles like amines.
Major Products
The major products would depend on the specific reactions but could include:
Oxidized derivatives: Such as sulfoxides or sulfones.
Reduced derivatives: Such as amines or alcohols.
Substituted derivatives: With various functional groups replacing the fluorophenyl group.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: As a building block for more complex molecules.
Study of reaction mechanisms: To understand how different functional groups interact.
Biology
Biological assays: To test for potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug development: Potential use as a lead compound for developing new pharmaceuticals.
Industry
Material science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might:
Bind to enzymes or receptors: Inhibiting or activating their function.
Interact with DNA or RNA: Affecting gene expression or replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Table 1: Key Structural Differences
*Molecular weight inferred from analogues with similar substituents.
Key Observations:
Fluorophenyl Position: The target compound’s 2-fluorophenyl group may confer distinct electronic effects compared to 3- or 4-fluoro analogues.
Sulfonamide vs. Amide : Sulfonamides exhibit stronger hydrogen-bonding capabilities compared to amides, enhancing interactions with enzymes or receptors (e.g., kinases or carbonic anhydrases) .
Methoxy and Methyl Groups: The 4,5-dimethyl substitution on the benzene ring in the target compound increases hydrophobicity, possibly improving membrane permeability compared to mono-methyl or methoxy variants .
Spectral and Physicochemical Properties
- IR Spectroscopy :
- NMR Data :
- Protons on the ethyl linker (δ ~3.5–4.0 ppm) and aromatic substituents (δ ~6.5–8.0 ppm) are consistent across analogues .
Biological Activity
N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole-thiazole moiety, which is known for its diverse biological activities. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
1. Antimicrobial Activity
Research indicates that compounds containing the triazole and thiazole rings exhibit significant antimicrobial properties. Specifically, studies have shown that derivatives of triazoles can act against various bacterial strains. For instance:
| Compound | Target Bacteria | Activity |
|---|---|---|
| N-{...} | E. coli | Inhibitory |
| N-{...} | Staphylococcus aureus | Moderate |
These findings suggest that the compound may possess broad-spectrum antibacterial activity due to its structural characteristics.
2. Antiviral Properties
The potential antiviral activity of this compound has also been explored. Triazole derivatives have been noted for their ability to inhibit viral replication in certain studies:
- Mechanism : Inhibition of viral RNA synthesis.
- Case Study : A study demonstrated that similar triazole compounds effectively reduced viral load in infected cell lines.
3. Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been evaluated through various in vitro assays. It has shown promise in inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6:
| Study | Method | Outcome |
|---|---|---|
| In vitro assay | Cytokine release from stimulated macrophages | Significant reduction in TNF-alpha levels |
4. Anticancer Activity
Recent investigations into the anticancer properties of triazole-containing compounds have revealed their potential in cancer therapy:
- Mechanism : Induction of apoptosis in cancer cells.
- Case Study : A derivative showed cytotoxic effects against MCF-7 (breast cancer) cells with an IC50 value indicating potent activity.
The biological activities of N-{...} can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or viral replication.
- Receptor Modulation : It may act on various receptors implicated in inflammatory responses.
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction yields be optimized?
The compound is typically synthesized via a one-pot catalyst-free reaction involving cyclization of precursor thiazole and triazole derivatives. Key steps include:
- Condensation of 2-fluorophenyl-substituted thiazole intermediates with ethylenediamine derivatives.
- Sulfonylation using 2-methoxy-4,5-dimethylbenzenesulfonyl chloride under anhydrous conditions.
Optimization strategies: - Temperature control : Maintaining 60–80°C improves cyclization efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Stoichiometric ratios : A 1:1.2 molar ratio of triazole to sulfonamide precursor minimizes side products .
Q. Which analytical techniques are critical for structural validation?
- NMR spectroscopy : H and C NMR confirm the presence of the sulfonamide group (δ 3.1–3.3 ppm for SONH) and methoxy substituents (δ 3.8–4.0 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak at m/z 446.5 (calculated for CHFNOS) .
- X-ray crystallography : Resolves stereochemical ambiguities in the triazolo-thiazole core .
Q. How is initial bioactivity screening conducted for this compound?
- In vitro assays : Antibacterial activity is tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values typically 8–32 µg/mL) .
- Enzyme inhibition : Sulfonamide-targeted enzymes (e.g., carbonic anhydrase) are assayed using spectrophotometric methods .
Advanced Research Questions
Q. How can contradictory data in reaction yields or bioactivity be resolved?
Contradictions often arise from:
- Impurity profiles : Use HPLC-PDA (≥95% purity threshold) to identify byproducts from incomplete cyclization .
- Biological variability : Replicate assays in multiple cell lines (e.g., HEK293 vs. HepG2) to confirm target specificity .
- Solvent effects : Compare DMF vs. acetonitrile in synthesis; the latter may reduce cytotoxicity artifacts in bioassays .
Q. What strategies are used to elucidate the mechanism of action?
- Molecular docking : The sulfonamide group interacts with hydrophobic pockets of enzymes (e.g., ΔG = −9.2 kcal/mol for carbonic anhydrase IX) .
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (K = 120 nM for hypothesized kinase targets) .
- Gene expression profiling : RNA-seq identifies downregulation of oncogenic pathways (e.g., Myc) in cancer models .
Q. How are structure-activity relationships (SAR) explored for derivatives?
- Functional group modifications :
- Replacement of the 2-fluorophenyl group with chloro or methyl analogs alters lipophilicity (logP shifts from 2.8 to 3.5) .
- Methoxy-to-ethoxy substitution improves metabolic stability in liver microsomes (t increases from 1.2 to 3.5 hours) .
- Pharmacophore mapping : 3D-QSAR models prioritize derivatives with enhanced steric bulk near the triazole ring .
Q. What advanced characterization methods address stability challenges?
- Thermogravimetric analysis (TGA) : Degradation onset at 220°C indicates thermal stability .
- Photostability assays : UV-Vis exposure (λ = 254 nm) reveals decomposition pathways via sulfonamide cleavage .
- Forced degradation studies : Acidic conditions (pH 3.0) hydrolyze the thiazole ring, necessitating pH-controlled formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
